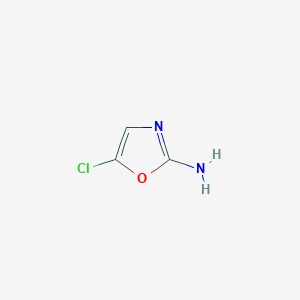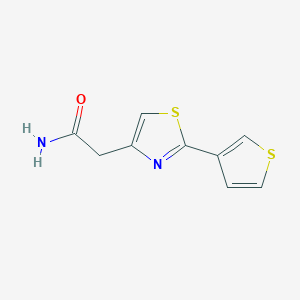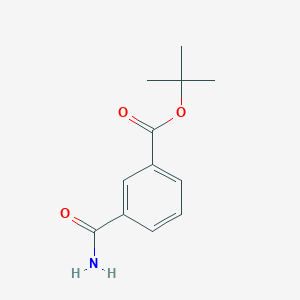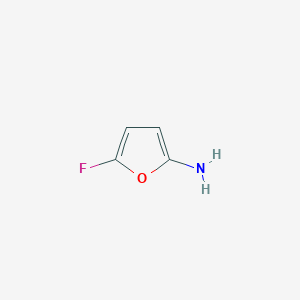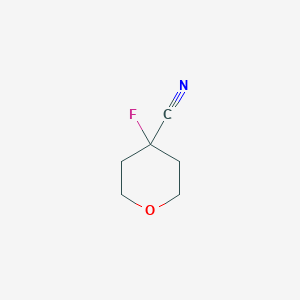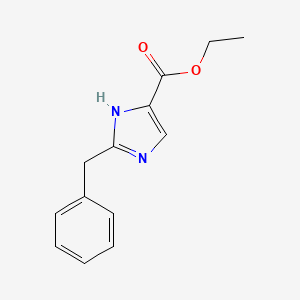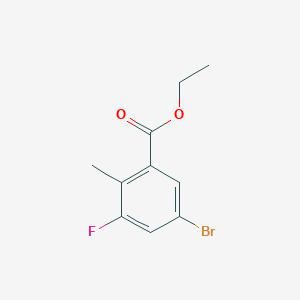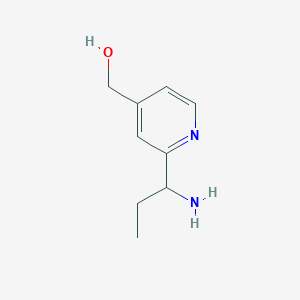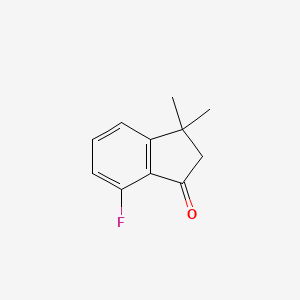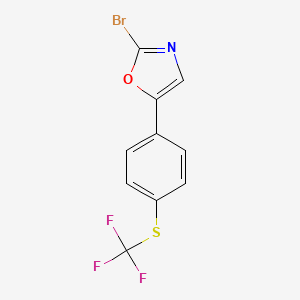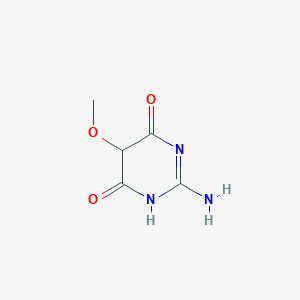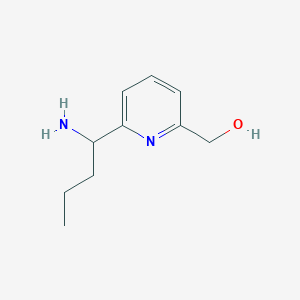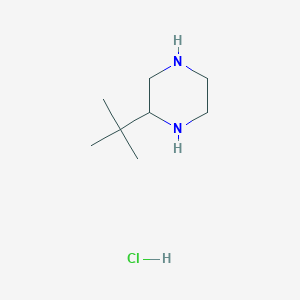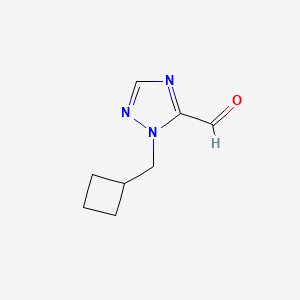
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclobutylmethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with formylhydrazine, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products:
Oxidation: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclobutylmethyl group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
- 1-(Cyclopropylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 1-(Cyclopentylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
- 1-(Cyclohexylmethyl)-1H-1,2,4-triazole-5-carbaldehyde
Comparison: 1-(Cyclobutylmethyl)-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it more rigid compared to its cyclopropyl and cyclopentyl analogs, potentially leading to different biological activities and chemical reactivity. The cyclobutyl group also affects the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-(cyclobutylmethyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c12-5-8-9-6-10-11(8)4-7-2-1-3-7/h5-7H,1-4H2 |
InChIキー |
MBRNQMOPZHSRAV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN2C(=NC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


